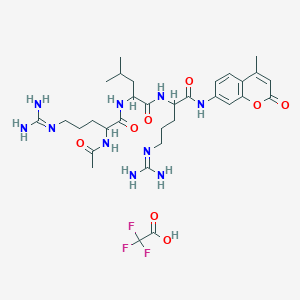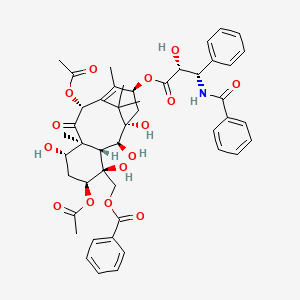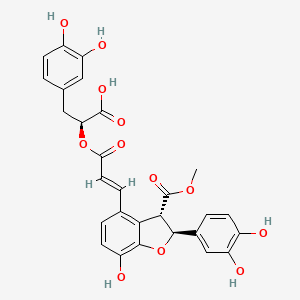![molecular formula C7H8N4 B3030689 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine CAS No. 943894-99-3](/img/structure/B3030689.png)
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine” is a synthetic compound with the molecular weight of 148.17 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been extensively studied. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Molecular Structure Analysis
The InChI code for this compound is "1S/C7H8N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H,3,8H2" . This indicates that the compound has a structure based on a [1,2,4]triazolo[1,5-a]pyridine backbone.Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyridine scaffold is versatile and can be used in a variety of chemical reactions. For example, it can be used in the design of efficient light-emitting materials for phosphorescent OLED devices .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine” is a powder at room temperature . It has a molecular weight of 148.17 .Scientific Research Applications
- Biological Activities : [1,2,4]Triazolo[1,5-a]pyridine is found in numerous natural products with significant biological activities . It acts as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor. These properties make it promising for therapeutic applications in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
- Antibacterial Activity : Novel derivatives of triazolo[4,3-a]pyrazine have been synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli strains .
- Diverse Applications : Beyond medicinal chemistry, [1,2,4]Triazolo[1,5-a]pyridine finds use in material sciences. Its unique scaffold contributes to various applications, including antifungal, antiviral, and anticancer properties .
- Microwave-Mediated Synthesis : Researchers have established a catalyst-free, eco-friendly method for synthesizing this compound under microwave conditions. The tandem reaction involves enaminonitriles and benzohydrazides, resulting in good-to-excellent yields .
- Copper-Catalyzed Reaction : In 2022, Liu and coworkers developed a mechanochemical method for obtaining [1,2,4]Triazolo[1,5-a]pyridines via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
- Therapeutic Targets : Among FABP isoforms, FABP4 and FABP5 are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .
Medicinal Chemistry and Drug Development
Material Sciences
Sustainable Synthesis Methods
Mechanochemical Synthesis
Fatty Acid-Binding Proteins (FABPs)
Late-Stage Functionalization and Scale-Up
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine are various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in several biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors, which are key regulators of oxygen homeostasis . JAK1 and JAK2 are part of the Janus kinase family, which plays a critical role in signal transduction for various cytokines and growth factors .
Mode of Action
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the signaling pathways regulated by these targets, leading to alterations in cellular functions .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can affect the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, and immune responses . By acting as an inverse agonist of RORγt, it can influence the differentiation of Th17 cells and thus impact immune responses .
Pharmacokinetics
One study mentions that a compound with a similar structure demonstrated good oral bioavailability , suggesting that [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine might also have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine’s action depend on the specific target and the biological context. For example, inhibition of JAK1 and JAK2 can lead to reduced cell proliferation and altered immune responses . Acting as an inverse agonist of RORγt can influence immune responses by affecting the differentiation of Th17 cells .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYNVMZVYPDEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732125 | |
| Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine | |
CAS RN |
943894-99-3 | |
| Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)




![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)

